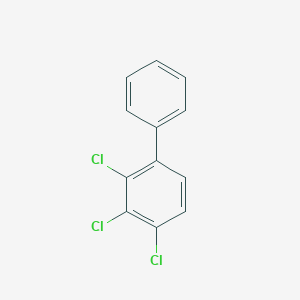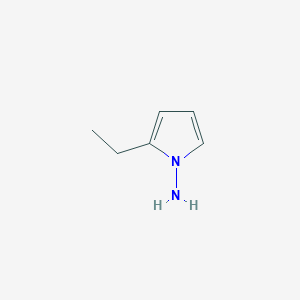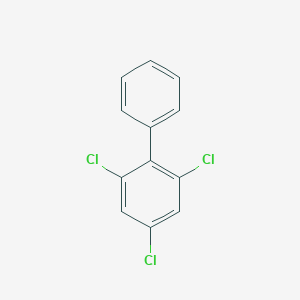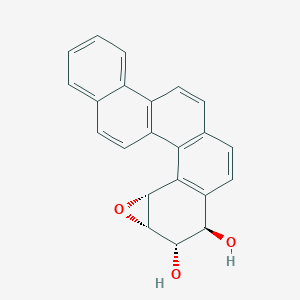
r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene, commonly known as DiOH-B[a]P, is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment as a result of incomplete combustion of organic matter. It is a potent carcinogen and mutagen, and has been linked to a number of adverse health effects in humans and animals.
Mécanisme D'action
DiOH-B[a]P exerts its toxic effects by binding to DNA and causing mutations, which can lead to the development of cancer. It also induces oxidative stress and inflammation, which can contribute to the development of a number of other adverse health effects.
Effets Biochimiques Et Physiologiques
DiOH-B[a]P has been shown to have a number of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and altered gene expression. It has also been linked to the development of a number of adverse health effects, including cancer, cardiovascular disease, and respiratory disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DiOH-B[a]P in laboratory experiments is that it is a well-characterized and widely studied compound, which allows for more accurate and reproducible results. However, one limitation is that it is a highly toxic and carcinogenic compound, which requires careful handling and disposal.
Orientations Futures
There are a number of future directions for research on DiOH-B[a]P, including:
1. Investigating the effects of low-level exposure to DiOH-B[a]P on human health.
2. Developing new methods for the detection and quantification of DiOH-B[a]P in environmental samples.
3. Investigating the molecular mechanisms of DiOH-B[a]P-induced carcinogenesis and mutagenesis.
4. Developing new strategies for the prevention and treatment of DiOH-B[a]P-induced adverse health effects.
5. Investigating the effects of DiOH-B[a]P on the microbiome and gut health.
In conclusion, DiOH-B[a]P is a potent carcinogen and mutagen that has been widely studied in the field of environmental toxicology. It has a number of biochemical and physiological effects, and has been linked to the development of a number of adverse health effects in humans and animals. Further research is needed to understand the mechanisms of DiOH-B[a]P-induced toxicity and to develop new strategies for prevention and treatment of DiOH-B[a]P-induced adverse health effects.
Méthodes De Synthèse
DiOH-B[a]P can be synthesized in the laboratory by a number of methods, including chemical synthesis and microbial transformation. One common method involves the oxidation of benzo[a]pyrene (B[a]P) with potassium permanganate in the presence of acid.
Applications De Recherche Scientifique
DiOH-B[a]P has been widely studied in the field of environmental toxicology, as it is an important indicator of exposure to r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysenes. It has also been used in experimental studies to investigate the mechanisms of carcinogenesis and mutagenesis, as well as the effects of environmental pollutants on human and animal health.
Propriétés
Numéro CAS |
139237-88-0 |
|---|---|
Nom du produit |
r-9,t-10-Dihydroxy-c-11,12-oxy-9,10,11,12-tetrahydrobenzo(c)chrysene |
Formule moléculaire |
C22H16O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(18R,19S,20S,22R)-21-oxahexacyclo[12.9.0.02,11.05,10.017,23.020,22]tricosa-1(14),2(11),3,5,7,9,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m1/s1 |
Clé InChI |
JCURJWCOLRTMLD-MBDNFAEBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)[C@H]([C@@H]([C@H]6[C@@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=C(C=C4)C(C(C6C5O6)O)O |
Synonymes |
R-9,T-10-DIHYDROXY-C-11,12-OXY-9,10,11,12-TETRAHYDROBENZO[C]CHRYSENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





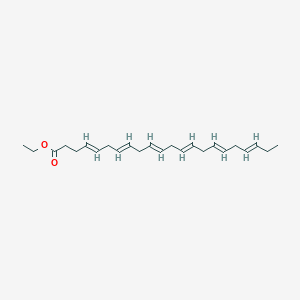
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
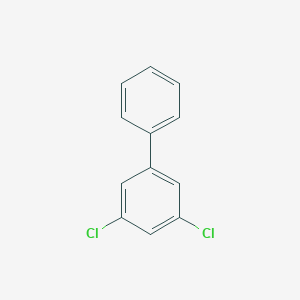
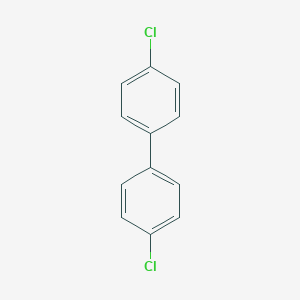
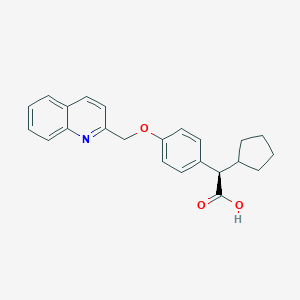
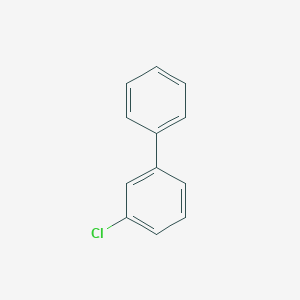
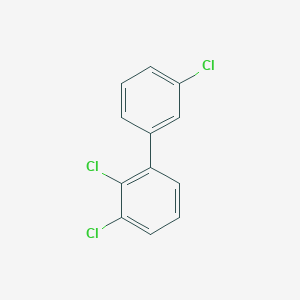
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
